![molecular formula C20H19N3O3 B1365547 (3s,6s)-3-(4-Hydroxybenzyl)-6-(1h-Indol-3-Ylmethyl)piperazine-2,5-Dione CAS No. 20829-53-2](/img/structure/B1365547.png)
(3s,6s)-3-(4-Hydroxybenzyl)-6-(1h-Indol-3-Ylmethyl)piperazine-2,5-Dione
Overview
Description
Scientific Research Applications
Structural Analysis
- The compound, also known as Cyclo(l-tyrosyl-l-tryptophanyl), has been studied for its structure, revealing hydrogen-bonded tapes typical for diketopiperazines. It exhibits strong intermolecular interactions like O—H⋯O and N—H⋯O involving the dipeptide and solvent molecules, which are crucial for its stability and potential application in molecular engineering (Görbitz & Hartviksen, 2008).
Antibacterial Activity
- Research on secondary metabolites from the endophytic fungus Purpureocillium lilacinum isolated from Mangrove Sonneratia alba led to the discovery of compounds from diketopiperazines groups, including variants of the compound . These compounds demonstrated narrow-spectrum antibacterial activity against Gram-positive bacteria, indicating their potential as natural antibacterial agents (Bara et al., 2020).
Antiviral Properties
- A study on diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328 found compound variants exhibiting modest antiviral activity against influenza A (H1N1) virus. This suggests the potential use of these compounds in developing antiviral therapies (Wang et al., 2013).
Cytotoxic Activities
- The compound, along with other metabolites, was isolated from the marine actinobacterium Streptomyces sp. and evaluated for cytotoxic activities. The effects on sperm and eggs of sea urchin were studied, pointing towards its potential application in reproductive health research or as a marine bioactive compound (Sobolevskaya et al., 2007).
Chemical Synthesis and Modification
- Various studies have focused on the synthesis and chemical modification of this compound and its derivatives. These include exploring its liquid-crystalline properties, potential in peptidomimetics, and various organic reactions [(Li et al., 2000; DiMaio & Belleau, 1989)](https://consensus.app/papers/liquid‐crystalline-properties-unsaturated-li/2c36535922985d0f846ec052a737298d/?utm_source=chatgpt). The modifications and synthesis pathways provide insights into its versatility in chemical engineering and drug design.
properties
IUPAC Name |
(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMXAAEAVGGSK-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of cyclo(Trp-Tyr)?
A: Cyclo(Trp-Tyr) belongs to the diketopiperazine class of compounds. Its structure is characterized by hydrogen-bonded tapes, a common feature in diketopiperazines []. These tapes are further stabilized by strong intermolecular interactions involving the dipeptide's oxygen and hydrogen atoms with solvent molecules [].
Q2: How has computational chemistry contributed to our understanding of cyclo(Trp-Tyr)?
A: Researchers have employed a combination of experimental and theoretical approaches to study cyclo(Trp-Tyr)'s electronic structure []. Valence photoelectron spectra were obtained experimentally using VUV radiation. On the theoretical front, low-energy conformers were identified through automated conformer-rotamer ensemble sampling using tight-binding simulations []. Further analysis involved simulating the spectra using various computational methods like Hartree-Fock (HF), density functional theory (DFT), and the quantum-chemistry CCSD method []. This combined approach allows for a detailed understanding of cyclo(Trp-Tyr)'s electronic characteristics.
Q3: Has cyclo(Trp-Tyr) demonstrated any interesting material properties?
A: Research has shown that cyclo(Trp-Tyr) possesses self-assembling properties []. This self-assembly, driven by hydrogen bonding, leads to the formation of crystalline hydrogels []. Notably, these hydrogels exhibit exceptional mechanical strength and remarkable tolerance to extreme pH conditions and fluctuating temperatures []. This resilience makes them potentially suitable for applications in challenging environments, such as electrochemical systems [].
Q4: What is the biological significance of cyclo(Trp-Tyr)?
A: Cyclo(Trp-Tyr) has been identified as a naturally occurring diketopiperazine, isolated from the bacterium Bacillus subtilis strain B38 []. This discovery highlights the potential role of cyclo(Trp-Tyr) in bacterial metabolism or signaling pathways, although further research is needed to explore its specific biological functions.
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